![molecular formula C8H7N3O3 B3434058 methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate CAS No. 743452-21-3](/img/structure/B3434058.png)
methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate
Overview
Description
“Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate” is a chemical compound with the CAS Number: 743452-21-3 . It has a molecular weight of 193.16 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7N3O3/c1-14-8(12)5-2-3-6-7(4-5)11(13)10-9-6/h2-4,13H,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 193.16 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate has a wide range of applications in scientific research. It has been used as a target for drug design, as a catalyst in chemical synthesis, and as a tool for understanding biochemical and physiological processes. It has also been used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental pollutants.
Mechanism of Action
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is believed to bind to certain proteins, resulting in changes in their structure and function. It is also believed to interact with certain enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the production of certain hormones, such as prostaglandins and leukotrienes. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and transport. Additionally, it can be toxic in large doses, so it is important to use caution when working with it.
Future Directions
There are a number of potential future directions for research involving methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate. One potential direction is to further explore its mechanism of action, in order to gain a better understanding of how it interacts with proteins and enzymes in the body. Additionally, further research could be conducted on its potential therapeutic applications, such as its anti-inflammatory and anti-oxidant properties. Additionally, further research could be conducted on its potential applications in drug design, as well as its potential applications in environmental studies. Finally, further research could be conducted on its potential applications in chemical synthesis, as well as its potential applications in biotechnology.
Safety and Hazards
properties
IUPAC Name |
methyl 3-hydroxybenzotriazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(12)5-2-3-6-7(4-5)11(13)10-9-6/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPXUYCYQVRBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=NN2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242966 | |
Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
743452-21-3 | |
Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743452-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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